molecular formula C11H13NO B3060758 N-(2,3-Dihydro-1H-inden-4-yl)acetamide CAS No. 77802-37-0

N-(2,3-Dihydro-1H-inden-4-yl)acetamide

Cat. No. B3060758
M. Wt: 175.23 g/mol
InChI Key: LVVKZNOWQZDHEA-UHFFFAOYSA-N
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Patent
US07521457B2

Procedure details

226 mg (1.7 mmol) indan-4-ylamine are combined with 5 ml acetic anhydride. The suspension is stirred for 16 h at 70° C. The resulting solution is stirred into 40 ml distilled water, adjusted to pH 7 with sodium carbonate and extracted three times with 30 ml of ethyl acetate. Then the organic phase is dried with MgSO4, the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is silica gel and the eluant used is a mixture of cyclohexane:ethyl acetate (70:30).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[C:5]([NH2:10])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[CH2:1]1[C:9]2[C:4](=[C:5]([NH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
C1CCC2=C(C=CC=C12)N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 16 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution is stirred into 40 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 30 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane:ethyl acetate (70:30)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1CCC2=C(C=CC=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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